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Compound of Interest

1-Chloroisoquinoline-6-
Compound Name:
carbaldehyde

Cat. No.: B571659

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,
synthesis, and reactivity of 1-Chloroisoquinoline-6-carbaldehyde. Due to the limited
availability of direct experimental data for this specific compound in peer-reviewed literature,
this document synthesizes information from chemical supplier data and predictions based on
structurally related compounds. It aims to serve as a foundational resource for researchers,
highlighting the compound's potential as a versatile building block in medicinal chemistry and
materials science.

Core Physicochemical Properties

1-Chloroisoquinoline-6-carbaldehyde is a halogenated heterocyclic aldehyde. The
isoquinoline scaffold is a key structural motif in many biologically active compounds, and the
presence of a chlorine atom and a carbaldehyde group offers reactive sites for further chemical
modification.[1]

Table 1: Identifiers and Physicochemical Properties
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Property Value Source
1-chloroisoquinoline-6-

IUPAC Name N/A
carbaldehyde

CAS Number 1211528-19-6 [2]

Molecular Formula C10HeCINO [3]

Molecular Weight 191.61 g/mol [3]

Physical State Solid [3]

MDL Number MFCD15526625 [2][3]

SMILES O=Cclccc2c(cl)cenc2Cl [2]
1S/C10H6CINO/c11-10-9-2-1-

InChl [3]
7(6-13)5-8(9)3-4-12-10/h1-6H
UGSADBAYHQRKOC-

InChiKey [3]
UHFFFAOYSA-N

Melting Point Data not available [4]

Boiling Point Data not available [4]

| Solubility | Data not available |[4] |

Spectroscopic Profile (Predicted)

While experimentally verified spectroscopic data is not widely published, the following

characteristics can be predicted based on the compound's structure and data from analogous

molecules.[4]

Table 2: Predicted Spectroscopic Data
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Technique Predicted Key Signals & Rationale

- Aldehyde Proton (CHO): Expected as a
singlet in the highly deshielded region (o
9-10 ppm).[4] - Aromatic Protons: Complex

1H NMR " .
splitting patterns are expected in the
aromatic region (6 7-9 ppm) due to the
substituted isoquinoline ring system.[4]
- Carbonyl Carbon (C=0): Expected in the
downfield region typical for aldehydes (& 190-

15C NMR gion typ ydes (

200 ppm).[4] - Aromatic Carbons: Signals would
appear in the 4 120-150 ppm range.[4]

- The molecular ion peak would show a
M s (MS) characteristic isotopic pattern for a molecule
ass Spec. o _
containing one chlorine atom (M* and M++2

peaks in an approximate 3:1 ratio).[4][5]

| Infrared (IR) | - C=0 Stretch: A strong carbonyl stretching vibration for the aldehyde is
anticipated around 1700 cm~1.[4][5] - Aromatic C-H Stretch: Expected above 3000 cm~1.[5] -
C=C and C=N Stretch: Vibrations from the isoquinoline ring would appear in the 1400-1600
cm~1 region.[5] - C-CI Stretch: A vibration would likely be observed in the fingerprint region.[5] |

Chemical Reactivity and Stability

The chemical reactivity of 1-Chloroisoquinoline-6-carbaldehyde is primarily influenced by its
three key features: the aldehyde group, the chloro substituent, and the isoquinoline ring
system.[4]

o Aldehyde Group: This group is a versatile handle for various transformations, including
oxidation to a carboxylic acid, reduction to a primary alcohol, and condensation reactions
with amines or hydrazines to form imines or hydrazones, respectively.[4][6]

e Chloro Group: The chlorine atom at the 1-position is activated towards nucleophilic aromatic
substitution (SNAr) reactions. It can also participate in transition metal-catalyzed cross-
coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new C-C, C-N, and C-O bonds.

[6]
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 Isoquinoline Nitrogen: The nitrogen atom provides a site for protonation in acidic media or
quaternization reactions.[4][7]

Stability: As an aromatic aldehyde, this compound is susceptible to degradation under strong
acidic or basic conditions.[7] In the presence of a strong base, it may undergo a Cannizzaro
reaction, a disproportionation that yields the corresponding alcohol and carboxylic acid.[7] For
storage, it is recommended to keep the solid compound in a cool, dry, dark place, preferably
under an inert atmosphere.[7] Solutions should be prepared fresh before use.[7]

Key Reactive Sites of 1-Chloroisoquinoline-6-carbaldehyde

G—Chloroisoquinoline-G-carbaIdehydg
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Caption: Key reactive sites and potential transformations.

Experimental Protocols

Detailed, peer-reviewed synthetic protocols for 1-Chloroisoquinoline-6-carbaldehyde are not
readily available. However, a plausible synthesis can be proposed based on established
organic chemistry methodologies, such as the formylation of a 1-chloroisoquinoline precursor.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich
heterocyclic compounds and represents a viable route for introducing the aldehyde group onto
a pre-formed 1-chloroisoquinoline ring.[8][9]

Protocol:
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Preparation of Vilsmeier Reagent: In a three-necked flask under an inert atmosphere (e.g.,
nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride
(POCIs) dropwise with stirring, ensuring the temperature remains below 10°C. After the
addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the
Vilsmeier reagent.[8]

Formylation Reaction: Dissolve 1-chloroisoquinoline (1.0 equivalent) in a minimal amount of
DMF and add it dropwise to the prepared Vilsmeier reagent. Heat the reaction mixture,
typically between 70-90°C, for several hours.[3][9]

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the
starting material is consumed.[8]

Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice.[8]
[9] Neutralize the solution by adding a base (e.g., sodium hydroxide or sodium bicarbonate
solution) until basic.[8] Extract the aqueous layer multiple times with a suitable organic
solvent (e.g., dichloromethane or ethyl acetate).[8] Combine the organic layers, wash with
brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8] The
crude product can be purified by column chromatography on silica gel or by recrystallization
from an appropriate solvent.[8][9]
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Proposed Synthetic Workflow for 1-Chloroisoquinoline-6-carbaldehyde
Vilsmeier Reagent
(POCIs, DMF)

Vilsmeier-Haack
Formylation
(Heat, 70-90°C)

Aqueous Work-up
(Ice, Base)

Solvent Extraction

(e.g., Ethyl Acetate)

Purification
(Column Chromatography)

( )

Click to download full resolution via product page

Caption: Proposed Vilsmeier-Haack synthesis workflow.

For comprehensive characterization of the synthesized compound, the following analytical
techniques are recommended.

Protocol:

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL
of a suitable deuterated solvent (e.g., CDCIs) containing tetramethylsilane (TMS) as an
internal standard.[5]

o Data Acquisition: Acquire *H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC)
spectra on a high-field spectrometer (400 MHz or higher) to enable unambiguous
assignment of all proton and carbon signals.[5]

e Mass Spectrometry (MS):

o Analysis: Obtain a high-resolution mass spectrum (HRMS) using a suitable ionization
technique (e.g., ESI or APCI) to confirm the elemental composition by determining the
accurate mass of the molecular ion.[5]

e Infrared (IR) Spectroscopy:

o Sample Preparation: Prepare a KBr pellet containing a small amount of the solid
compound or acquire the spectrum directly using an Attenuated Total Reflectance (ATR)
accessory.[5][10]

o Data Acquisition: Scan the sample over the range of 4000-400 cm~1 to identify
characteristic functional group vibrations.[5]

Conclusion

1-Chloroisoquinoline-6-carbaldehyde is a promising, yet underexplored, chemical entity.[1]
Its bifunctional nature, featuring reactive aldehyde and chloro groups, makes it a valuable
building block for creating diverse molecular libraries for screening in drug discovery and
materials science.[1][6] This guide summarizes the available and predicted data for this
compound. A significant need exists for comprehensive experimental characterization to
determine its precise physical constants, obtain detailed spectroscopic data, and explore its
biological activities to unlock its full potential.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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